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The table below summarizes the half-maximal inhibitory concentration (IC50) values for Pictilisib against
the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate

greater potency.

PI3K Isoform IC50 (nM) Notes

p110a 3nM Primary target, high potency [1] [2].

p1105 3nM Primary target, high potency; comparable to p110a [1] [2].
p110B 33 nM Approximately 11-fold lower potency than for p110a/d [3] [1].
pl10y 75 nM Approximately 25-fold lower potency than for p110a/d [3] [1].

Pictilisib demonstrates modest selectivity, being most potent against the p110a and p1108 isoforms. It is
about 11-fold less potent against p110f3 and 25-fold less potent against p110y compared to p110a [3]. It is
also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].

Pictilisib vs. Other PI3K Inhibitors

To contextualize Pictilisib's profile, the following table compares it to other PI3K inhibitors in clinical

development.
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Inhibitor Primary Target(s) Key Selectivity Feature
Pictilisib p110a, p1109d, p110M, Pan-class | inhibitor with modest selectivity for p110a/d over
pl10y p110B/y [2].
Alpelisib p110a Isoform-specific inhibitor (e.g., >50x selective vs p110p) [2]
[4].
Idelalisib pl110d6 Isoform-specific inhibitor (e.g., >50x selective vs other
isoforms) [2].
Copanlisib pl110q, p1109, p110p, Pan-class | inhibitor with a ~10 fold preference for p110a/d
pl10y [2].
Duvelisib p1109, p110y Dual d/y specific inhibitor [5].

This comparison highlights the key difference: Pictilisib and Copanlisib are pan-PI3K inhibitors, while

others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].

Structural Basis of Inhibition and Experimental

Assessment

Pictilisib's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic

subunit.

¢ Binding Mode: As a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, Pictilisib
binds in a flat conformation within the adenine-binding pocket of the p110 subunit and extends into
a deeper affinity pocket [2]. This mode is typical for multi-targeted pan-PI3K inhibitors.

¢ Contrast with Selective Inhibitors: Isoform-selective inhibitors like Idelalisib often have a propeller-
shaped structure. Their binding induces a fit in a conformational mobile region of the protein,
creating a "selectivity pocket” that is not utilized by flat inhibitors like Pictilisib [2]. This fundamental

difference in binding explains their distinct selectivity profiles.

The following diagram illustrates the core PI3K-AKT signaling pathway that Pictilisib inhibits.

Pictilisib inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.
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Key Experimental Protocol for Profiling

The standard method for establishing the selectivity profile of a PI3K inhibitor like Pictilisib involves in

vitro activity assays using purified recombinant human PI3K isoforms.

Method: PI3K Enzyme Activity Assay [5] [2]

e Objective: To determine the IC50 value of Pictilisib for each purified class | PI3K isoform (p110a,
pl10pB, p1105, p110y).
¢ Key Reagents:
Purified recombinant human PI3K isoforms.
Pictilisib (e.g., sourced from Selleckchem).
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.
ATP and Mg?*.
Detection system for the reaction product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
e Procedure:
o Reaction Setup: Incubate each PI3K isoform with its substrate (PIP2) and ATP in the presence
of a serial dilution of Pictilisib.
o Control: Run parallel reactions with a vehicle (e.g., DMSO) instead of the inhibitor to establish
100% enzyme activity.
o Reaction Stop: Stop the reaction after a defined period.
o Product Detection: Quantify the amount of PIP3 produced. Common methods include ELISA-
based assays or mobility shift assays.
e Data Analysis:
o Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the
Pictilisib concentration.
o Fit the data points with a non-linear regression curve to calculate the IC50 value for each
isoform.

[e]

o

(e]

[¢]

[¢]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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